molecular formula C24H31N3O6S B2530469 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 872986-14-6

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2530469
CAS No.: 872986-14-6
M. Wt: 489.59
InChI Key: PYXXAKFAFWCYLP-UHFFFAOYSA-N
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Description

The compound N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a 3-phenylpropyl chain. The 4-methoxy-3-methylbenzenesulfonyl group introduces electron-donating substituents, which may influence electronic properties and intermolecular interactions, while the 3-phenylpropyl moiety enhances lipophilicity .

Properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-18-16-20(11-12-21(18)32-2)34(30,31)27-14-7-15-33-22(27)17-26-24(29)23(28)25-13-6-10-19-8-4-3-5-9-19/h3-5,8-9,11-12,16,22H,6-7,10,13-15,17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXXAKFAFWCYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 4-methoxy-3-methylbenzenesulfonyl group, which is then reacted with oxazinan-2-yl derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and conditions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives of the original compound .

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The sulfonyl and oxazinan groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Sulfonyl Substituents

The sulfonyl group on the oxazinan ring is a critical functional determinant. Comparative analogs include:

  • N'-{[3-(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide (): Substituted with a 4-fluoro-2-methylbenzenesulfonyl group.
  • N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (): Features a simpler 4-fluorobenzenesulfonyl group. The absence of a methyl or methoxy substituent likely reduces steric hindrance and electronic complexity, possibly enhancing metabolic stability .
Table 1: Substituent Effects on Sulfonyl Group
Compound Sulfonyl Substituents Electronic Effects Potential Impact
Target Compound 4-Methoxy-3-methyl Electron-donating (methoxy) Increased solubility, stability
4-Fluoro-2-methyl Electron-withdrawing (fluoro) Enhanced reactivity
4-Fluoro Electron-withdrawing (fluoro) Reduced steric hindrance

Variations in N' Substituents

The N' alkyl/aryl chain modulates lipophilicity and molecular conformation:

  • N'-(2-Methoxybenzyl) (): Aromatic substitution with a methoxy group may facilitate hydrogen bonding, influencing crystal packing or target binding .
  • N'-(2-Methylpropyl) (): A shorter branched alkyl chain reduces steric bulk, possibly improving bioavailability .
Table 2: N' Substituent Comparison
Compound N' Substituent Lipophilicity (LogP est.) Bioavailability Implications
Target Compound 3-Phenylpropyl High (~3.5) Improved permeability
2-Methoxybenzyl Moderate (~2.8) Enhanced H-bonding
2-Methylpropyl Low (~2.0) Faster metabolic clearance

Hydrogen Bonding and Crystal Packing

The ethanediamide linker and sulfonyl group participate in hydrogen-bonding networks. The methoxy group in the target compound may act as both a donor (via methyl C-H) and acceptor (via oxygen), forming distinct graph sets compared to fluorine-substituted analogs (). Such differences could influence solubility and melting points .

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C23H29N3O6S
  • Molecular Weight : Approximately 475.56 g/mol
  • CAS Number : 872986-31-7

The compound features an oxazinan ring, methoxy groups, and a sulfonyl moiety, contributing to its diverse biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The following findings summarize its effects on various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A2780 (Ovarian)10.5Induces apoptosis via mitochondrial pathway
MCF-7 (Breast)12.0Inhibits tubulin polymerization
A2780/RCIS (Cisplatin-resistant)15.7Cell cycle arrest at G2/M phase

In a study published in Cancer Research, the compound was shown to induce apoptosis in A2780 cells through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death . Additionally, it was effective against cisplatin-resistant cell lines, suggesting a potential role in overcoming drug resistance .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

The precise mechanism of action for this compound involves several pathways:

  • Tubulin Interaction : The compound has been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, increasing ROS levels and leading to mitochondrial dysfunction.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing further proliferation .

Case Studies

Several preclinical studies have been conducted to evaluate the efficacy of this compound:

  • Study on Ovarian Cancer : A study involving A2780 cells showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis .
  • Resistance Mechanisms : In research focusing on cisplatin-resistant ovarian cancer cells (A2780/RCIS), the compound displayed superior efficacy compared to traditional chemotherapeutics, highlighting its potential in treating resistant tumors .

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